molecular formula C13H21NO5 B13910145 cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid

cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B13910145
M. Wt: 271.31 g/mol
InChI Key: SNQOPXQCPPPDIW-UHFFFAOYSA-N
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Description

cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid is a spirocyclic compound featuring a 5-oxa-8-azaspiro[3.5]nonane core. This compound’s spiro architecture imparts conformational rigidity, influencing its reactivity and interactions in biological systems.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-4-5-18-13(8-14)6-9(7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

SNQOPXQCPPPDIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CC(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[35]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include tert-butyl chloroformate, which is used to introduce the Boc group, and various catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to those used in laboratory settings, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can yield a wide variety of products depending on the nucleophile used .

Scientific Research Applications

cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Key Compounds for Comparison:

(5S,8R)-7-(tert-Butoxycarbonyl)-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-8-carboxylic acid (Compound 16) Structure: Spiro[4.4]nonane core with two ketone groups (2,6-dioxo) and a Boc-protected amine . Functional Groups: Carboxylic acid (C2), Boc (C7), and dual ketones (C2, C6). Key Data:

  • Melting point: 109–112°C (precursor); 190–191°C (lycoperdic acid derivative).
  • Optical rotation: [α]D = +68° (precursor); enantiomers (−)-4 ([α]D = −7.3°) and (+)-4 ([α]D = +18.5°) after deprotection .

tert-Butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate Structure: Spiro[3.5]nonane core with hydroxymethyl (C2) instead of carboxylic acid . Functional Groups: Hydroxymethyl (C2), Boc (C8).

Cefprozil Derivatives (e.g., 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)

  • Structure : Bicyclic β-lactam with sulfur (thia) and heterocyclic substituents (e.g., tetrazole) .
  • Functional Groups : Carboxylic acid (C2), thiadiazole, and tetrazole moieties.
  • Implications : Enhanced antibacterial activity due to β-lactam ring and substituent interactions with bacterial targets.
Structural Comparison Table:
Compound Core Structure Key Functional Groups Melting Point (°C) Optical Rotation ([α]D)
Target Compound Spiro[3.5]nonane Boc (C8), COOH (C2) Not reported Not reported
Compound 16 Spiro[4.4]nonane Boc (C7), COOH (C8), 2,6-dioxo 109–112 (precursor) +68° (precursor)
tert-Butyl cis-2-(hydroxymethyl) Spiro[3.5]nonane Boc (C8), CH2OH (C2) Not reported Not reported
Cefprozil Derivatives Bicyclo[4.2.0] COOH (C2), thiadiazole, tetrazole Varies Not applicable

Stereochemical and Conformational Analysis

  • Optical Activity : Compound 16’s enantiomers (−)-4 and (+)-4 exhibit distinct rotations ([α]D = −7.3° vs. +18.5°), highlighting stereochemical impacts on physical properties . Methods like Flack’s x parameter () may resolve such enantiomers in crystallographic studies .
  • Ring Puckering: The spiro[3.5]nonane core likely adopts a puckered conformation, as defined by Cremer-Pople coordinates (). Smaller spiro rings (e.g., [3.5] vs. [4.4]) exhibit greater strain, influencing reactivity and stability .

Biological Activity

cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which contributes to its potential biological activity. With the molecular formula C13H21NO5C_{13}H_{21}NO_5 and a molecular weight of 271.31 g/mol, this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, commonly used in peptide synthesis and organic reactions to protect amines. This article explores the biological activity of this compound, including its interactions with biological targets and potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for understanding its biological activity. The compound features a spirocyclic framework with a five-membered oxa ring and an azaspiro moiety, which are integral to its chemical behavior.

PropertyValue
Molecular FormulaC13H21NO5
Molecular Weight271.31 g/mol
CAS Number2725791-29-5
LogP0.93
Polar Surface Area (Å)76
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies have indicated that this compound may exhibit binding affinity towards specific protein targets, which can be quantitatively assessed using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Potential Therapeutic Applications

The unique structural features of this compound suggest potential applications in medicinal chemistry. Preliminary studies indicate that compounds with similar structures can exhibit anti-cancer properties, particularly against prostate cancer cell lines (PC-3) . The mechanism behind this activity may involve the modulation of signaling pathways critical for cell proliferation and survival.

Case Studies

  • Anti-Cancer Activity : A study investigating compounds with spirocyclic structures found that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines, including PC-3 cells. The study suggested that these compounds could induce apoptosis through the activation of caspase pathways .
  • Enzyme Inhibition : Another research focused on enzyme inhibition demonstrated that compounds featuring the azaspiro moiety could effectively inhibit certain proteases, which are crucial in various biological processes including inflammation and cancer progression .

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